JWH-133

Catalog No.
S531478
CAS No.
259869-55-1
M.F
C22H32O
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWH-133

CAS Number

259869-55-1

Product Name

JWH-133

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1

InChI Key

YSBFLLZNALVODA-RBUKOAKNSA-N

SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C

solubility

Soluble in DMSO

Synonyms

1,1-dimethylbutyl-1-deoxy-Delta(9)-THC, JWH-133, JWH133

Canonical SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C

Isomeric SMILES

CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C

The exact mass of the compound (6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran is 312.2453 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. It belongs to the ontological category of benzochromene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JWH-133 is a synthetic, non-classical cannabinoid engineered specifically as a potent and highly selective full agonist for the peripheral cannabinoid receptor type 2 (CB2). Unlike classical phytocannabinoids or early-generation synthetic analogs, JWH-133 lacks a phenolic hydroxyl group, a critical structural modification that virtually eliminates its affinity for the central cannabinoid receptor type 1 (CB1)[1]. For procurement professionals and pharmacologists, JWH-133 serves as an indispensable baseline material for isolating CB2-mediated anti-inflammatory, neuroprotective, and immunomodulatory pathways without the confounding psychotropic effects associated with CB1 activation [2].

Substituting JWH-133 with more common in-class alternatives like WIN 55,212-2 or JWH-015 fundamentally compromises assay specificity. WIN 55,212-2 is a non-selective agonist that triggers both CB1 and CB2 pathways, making it impossible to decouple peripheral immune responses from central nervous system (CNS) psychoactivity [1]. Even JWH-015, widely marketed as a CB2 agonist, retains significant residual CB1 affinity (approximately 28-fold selectivity), which can lead to off-target receptor activation at higher assay concentrations [2]. Procuring the exact JWH-133 structure is mandatory for researchers who require absolute CB2 isolation to validate target-specific therapeutic mechanisms in complex in vivo models [3].

Superior CB2 vs. CB1 Receptor Selectivity Ratio

JWH-133 demonstrates a binding affinity (Ki) of 3.4 nM for the CB2 receptor and 677 nM for the CB1 receptor, yielding an approximate 200-fold selectivity for CB2 [1]. In direct contrast, the common alternative JWH-015 exhibits a CB2 Ki of 13.8 nM and a CB1 Ki of 383 nM, resulting in only a 28-fold selectivity ratio[2]. This quantitative difference means JWH-133 provides a significantly wider therapeutic and experimental window before off-target CB1 activation occurs.

Evidence DimensionCB2/CB1 Selectivity Ratio
Target Compound DataJWH-133 (~200-fold selectivity; CB2 Ki = 3.4 nM)
Comparator Or BaselineJWH-015 (~28-fold selectivity; CB2 Ki = 13.8 nM)
Quantified Difference>7x greater selectivity for JWH-133
ConditionsIn vitro radioligand binding assays

Ensures that researchers can dose high enough to fully saturate CB2 receptors without triggering confounding CB1-mediated psychoactive effects.

Structural Optimization for CB1 Avoidance

The defining structural advantage of JWH-133 over classical cannabinoids is the replacement of the phenolic hydroxyl group with a phenyl group [1]. This specific modification drops the CB1 binding affinity from ~65 nM (seen in hydroxylated analogs like dimethylbutyl-D8-THC) to a negligible 677 nM [2]. This structural feature guarantees the absence of catalepsy, hypothermia, and antinociception in murine models, which are the classic tetrad of CB1-mediated CNS effects.

Evidence DimensionCB1 Binding Affinity (Ki)
Target Compound DataJWH-133 (Lacks phenolic OH; CB1 Ki = 677 nM)
Comparator Or BaselineHydroxylated classical analogs (Possess phenolic OH; CB1 Ki ~65 nM)
Quantified Difference~10-fold reduction in off-target CB1 binding
ConditionsStructure-activity relationship (SAR) binding models

Validates JWH-133 as a structurally secure procurement choice for purely peripheral and immunomodulatory research.

Formulation Compatibility and In Vivo Processability

While all synthetic cannabinoids exhibit lipophilicity, JWH-133 offers a more manageable formulation profile compared to ultra-lipophilic alternatives like HU-308. HU-308 possesses an extreme calculated partition coefficient (cLogP) of approximately 8.0, resulting in notoriously poor aqueous solubility and challenging vehicle requirements [1]. JWH-133, routinely supplied in methyl acetate or formulated in standard 10% Cremophor or DMSO-Tween-saline vehicles, provides reliable systemic bioavailability for intraperitoneal (i.p.) administration in chronic in vivo studies [2].

Evidence DimensionFormulation Processability
Target Compound DataJWH-133 (Reliably formulated in Cremophor/DMSO/Tween vehicles for i.p. dosing)
Comparator Or BaselineHU-308 (Extreme lipophilicity, cLogP ~8.0, poor solubility)
Quantified DifferenceSuperior handling and vehicle compatibility for systemic dosing
ConditionsIn vivo murine models requiring chronic systemic administration

Simplifies laboratory workflows and reduces the risk of precipitation or inconsistent dosing in long-term animal studies.

Targeted Suppression of Pro-Inflammatory Cytokines

In primary macrophage and microglial assays, JWH-133 (at 5-10 µM) effectively suppresses the release of pro-inflammatory cytokines such as TNF-α and IL-6 via targeted CB2-mediated NF-κB inhibition [1]. When compared to the non-selective agonist WIN 55,212-2, which achieves cytokine suppression but simultaneously activates CB1-dependent intracellular pathways, JWH-133 provides a cleaner pharmacological profile [2]. This allows researchers to definitively attribute the anti-inflammatory response to CB2 activation.

Evidence DimensionPathway-Specific Cytokine Suppression
Target Compound DataJWH-133 (Pure CB2-mediated suppression of TNF-α/IL-6)
Comparator Or BaselineWIN 55,212-2 (Mixed CB1/CB2-mediated suppression)
Quantified DifferenceElimination of CB1-dependent signaling noise
ConditionsIn vitro macrophage/microglial inflammation models

Essential for validating CB2 as a standalone therapeutic target in autoimmune and neuroinflammatory disease models.

Neuroinflammation and Microglial Modulation Assays

Because JWH-133 strictly avoids CB1-mediated CNS crossover, it is the optimal procurement choice for in vitro and in vivo neuroprotection assays [1]. It allows researchers to confidently attribute the suppression of microglial activation and pro-inflammatory cytokine release to CB2 pathways.

In Vivo Autoimmune and Colitis Modeling

JWH-133's compatibility with standard laboratory vehicles (e.g., Cremophor or DMSO/Tween/saline) makes it highly processable for chronic systemic dosing in rodent models of autoimmune disease [2]. This circumvents the precipitation and bioavailability issues common with ultra-lipophilic alternatives like HU-308.

Tumor Microenvironment and Macrophage Polarization Studies

In oncology research, isolating the immunomodulatory effects of cannabinoids on tumor-associated macrophages requires absolute receptor specificity. JWH-133 provides the necessary >200-fold CB2 selectivity to study tumor angiogenesis and metastasis inhibition without triggering off-target psychoactive pathways [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Exact Mass

312.245315640 g/mol

Monoisotopic Mass

312.245315640 g/mol

Heavy Atom Count

23

Appearance

Clear Colorless to Light Yellow Oil

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TDG8048RDA

Other CAS

259869-55-1

Wikipedia

JWH-133

Dates

Last modified: 08-15-2023
1: Bellini G, Torella M, Manzo I, Tortora C, Luongo L, Punzo F, Colacurci N, Nobili B, Maione S, Rossi F. PKCβII-mediated cross-talk of TRPV1/CB2 modulates the glucocorticoid-induced osteoclast overactivity. Pharmacol Res. 2016 Dec 2. pii: S1043-6618(16)31099-4. doi: 10.1016/j.phrs.2016.11.039. [Epub ahead of print] PubMed PMID: 27919827.
2: Tan Q, Chen Q, Feng Z, Shi X, Tang J, Tao Y, Jiang B, Tan L, Feng H, Zhu G, Yang Y, Chen Z. Cannabinoid receptor 2 activation restricts fibrosis and alleviates hydrocephalus after intraventricular hemorrhage. Brain Res. 2017 Jan 1;1654(Pt A):24-33. doi: 10.1016/j.brainres.2016.10.016. PubMed PMID: 27769788.
3: Navarro-Dorado J, Villalba N, Prieto D, Brera B, Martín-Moreno AM, Tejerina T, de Ceballos ML. Vascular Dysfunction in a Transgenic Model of Alzheimer's Disease: Effects of CB1R and CB2R Cannabinoid Agonists. Front Neurosci. 2016 Sep 16;10:422. PubMed PMID: 27695396; PubMed Central PMCID: PMC5025475.
4: Martínez-Martínez E, Martín-Ruiz A, Martín P, Calvo V, Provencio M, García JM. CB2 cannabinoid receptor activation promotes colon cancer progression via AKT/GSK3β signaling pathway. Oncotarget. 2016 Sep 12. doi: 10.18632/oncotarget.11968. [Epub ahead of print] PubMed PMID: 27634891.
5: Chung YC, Shin WH, Baek JY, Cho EJ, Baik HH, Kim SR, Won SY, Jin BK. CB2 receptor activation prevents glial-derived neurotoxic mediator production, BBB leakage and peripheral immune cell infiltration and rescues dopamine neurons in the MPTP model of Parkinson's disease. Exp Mol Med. 2016 Jan 22;48(1):e205. doi: 10.1038/emm.2015.100. PubMed PMID: 27534533; PubMed Central PMCID: PMC4892852.
6: Alipour M, Fekrmandi F, Onsori S, Tabrizian P, Jafari MR. The Effect of Muscarinic Receptor Modulators on the Antinociception Induced by CB2 Receptor Agonist, JWH133 in Mice. Drug Res (Stuttg). 2016 Nov;66(11):597-602. PubMed PMID: 27504865.
7: Jiang L, Chen Y, Huang X, Yuan A, Shao Q, Pu J, He B. Selective activation of CB2 receptor improves efferocytosis in cultured macrophages. Life Sci. 2016 Sep 15;161:10-8. doi: 10.1016/j.lfs.2016.07.013. PubMed PMID: 27474129.
8: Bisogno T, Oddi S, Piccoli A, Fazio D, Maccarrone M. Type-2 cannabinoid receptors in neurodegeneration. Pharmacol Res. 2016 Sep;111:721-30. doi: 10.1016/j.phrs.2016.07.021. PubMed PMID: 27450295.
9: Denaës T, Lodder J, Chobert MN, Ruiz I, Pawlotsky JM, Lotersztajn S, Teixeira-Clerc F. The Cannabinoid Receptor 2 Protects Against Alcoholic Liver Disease Via a Macrophage Autophagy-Dependent Pathway. Sci Rep. 2016 Jun 27;6:28806. doi: 10.1038/srep28806. PubMed PMID: 27346657; PubMed Central PMCID: PMC4921859.
10: Rossi F, Bellini G, Luongo L, Manzo I, Tolone S, Tortora C, Bernardo ME, Grandone A, Conforti A, Docimo L, Nobili B, Perrone L, Locatelli F, Maione S, Del Giudice EM. Cannabinoid Receptor 2 as Antiobesity Target: Inflammation, Fat Storage, and Browning Modulation. J Clin Endocrinol Metab. 2016 Sep;101(9):3469-78. doi: 10.1210/jc.2015-4381. PubMed PMID: 27294325.
11: Frei RB, Luschnig P, Parzmair GP, Peinhaupt M, Schranz S, Fauland A, Wheelock CE, Heinemann A, Sturm EM. Cannabinoid receptor 2 augments eosinophil responsiveness and aggravates allergen-induced pulmonary inflammation in mice. Allergy. 2016 Jul;71(7):944-56. doi: 10.1111/all.12858. PubMed PMID: 26850094.
12: Wojcieszak J, Krzemień W, Zawilska JB. JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells. J Mol Neurosci. 2016 Apr;58(4):441-5. doi: 10.1007/s12031-016-0726-7. PubMed PMID: 26842917.
13: Kruk-Slomka M, Boguszewska-Czubara A, Slomka T, Budzynska B, Biala G. Correlations between the Memory-Related Behavior and the Level of Oxidative Stress Biomarkers in the Mice Brain, Provoked by an Acute Administration of CB Receptor Ligands. Neural Plast. 2016;2016:9815092. doi: 10.1155/2016/9815092. PubMed PMID: 26839719; PubMed Central PMCID: PMC4709727.
14: Ernst J, Grabiec U, Greither T, Fischer B, Dehghani F. The endocannabinoid system in the human granulosa cell line KGN. Mol Cell Endocrinol. 2016 Mar 5;423:67-76. doi: 10.1016/j.mce.2016.01.006. PubMed PMID: 26773729.
15: Powers MS, Breit KR, Chester JA. Genetic Versus Pharmacological Assessment of the Role of Cannabinoid Type 2 Receptors in Alcohol Reward-Related Behaviors. Alcohol Clin Exp Res. 2015 Dec;39(12):2438-46. doi: 10.1111/acer.12894. PubMed PMID: 26756798; PubMed Central PMCID: PMC4886733.
16: Di Giacomo D, De Domenico E, Sette C, Geremia R, Grimaldi P. Type 2 cannabinoid receptor contributes to the physiological regulation of spermatogenesis. FASEB J. 2016 Apr;30(4):1453-63. doi: 10.1096/fj.15-279034. PubMed PMID: 26671998.
17: Staiano RI, Loffredo S, Borriello F, Iannotti FA, Piscitelli F, Orlando P, Secondo A, Granata F, Lepore MT, Fiorelli A, Varricchi G, Santini M, Triggiani M, Di Marzo V, Marone G. Human lung-resident macrophages express CB1 and CB2 receptors whose activation inhibits the release of angiogenic and lymphangiogenic factors. J Leukoc Biol. 2016 Apr;99(4):531-40. doi: 10.1189/jlb.3HI1214-584R. PubMed PMID: 26467187; PubMed Central PMCID: PMC4787289.
18: Nagler M, Palkowitsch L, Rading S, Moepps B, Karsak M. Cannabinoid receptor 2 expression modulates Gβ(1)γ(2) protein interaction with the activator of G protein signalling 2/dynein light chain protein Tctex-1. Biochem Pharmacol. 2016 Jan 1;99:60-72. doi: 10.1016/j.bcp.2015.09.017. PubMed PMID: 26410677.
19: Li L, Tao Y, Tang J, Chen Q, Yang Y, Feng Z, Chen Y, Yang L, Yang Y, Zhu G, Feng H, Chen Z. A Cannabinoid Receptor 2 Agonist Prevents Thrombin-Induced Blood-Brain Barrier Damage via the Inhibition of Microglial Activation and Matrix Metalloproteinase Expression in Rats. Transl Stroke Res. 2015 Dec;6(6):467-77. doi: 10.1007/s12975-015-0425-7. PubMed PMID: 26376816.
20: Zheng L, Wu X, Dong X, Ding X, Song C. Effects of Chronic Alcohol Exposure on the Modulation of Ischemia-Induced Glutamate Release via Cannabinoid Receptors in the Dorsal Hippocampus. Alcohol Clin Exp Res. 2015 Oct;39(10):1908-16. doi: 10.1111/acer.12845. PubMed PMID: 26343919.

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